![molecular formula C23H29N3O5 B2988844 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-17-7](/img/structure/B2988844.png)
6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.501. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Oxidizing Function
A novel study focused on the synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, revealing that certain derivatives exhibit aromatic properties with a diatropic pi-system. Significantly, these compounds, including derivatives related to the chemical structure of interest, were shown to have an autorecycling oxidation function for amines and alcohols under aerobic and photoirradiation conditions, suggesting potential applications in chemical synthesis and materials science (Mitsumoto & Nitta, 2004).
Electron Transport Layer for Polymer Solar Cells
Research on a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells highlighted the importance of the diketopyrrolopyrrole (DPP) backbone for high conductivity and electron mobility. This research indicates the potential utility of structurally related compounds in enhancing the efficiency of photovoltaic devices (Hu et al., 2015).
Synthesis of Heterocycles
Another study explored the regioselective synthesis of pyrimidine annelated heterocycles, showcasing a methodology that could be adapted for the synthesis of derivatives of the compound . Such synthetic routes are crucial for creating novel compounds with potential pharmacological or material science applications (Majumdar et al., 2001).
Molecular Structure Analysis
Research on the conformations of heterocyclic perhydropyrrolobenzofurans emphasized the importance of understanding the molecular structure for potential applications in drug design and development. The study of such compounds' conformations and intermolecular interactions can inform the design of new molecules with desired biological activities (Yathirajan et al., 2006).
Coordination Chemistry
A study on the coordination mode of cyclohex-1-enylolonium cation and bridging pyridyl derivatives to rhenium(I) and (VII) revealed the complex's unusual behavior, highlighting the compound's potential in developing new coordination compounds. This research underscores the chemical versatility and potential application of related compounds in catalysis and material science (Habarurema et al., 2019).
Propiedades
IUPAC Name |
6-[2-(cyclohexen-1-yl)ethyl]-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-29-17-11-15(12-18(30-2)21(17)31-3)20-19-16(24-23(28)25-20)13-26(22(19)27)10-9-14-7-5-4-6-8-14/h7,11-12,20H,4-6,8-10,13H2,1-3H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCNPZUOEOSZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CCC4=CCCCC4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


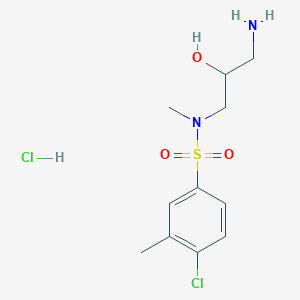



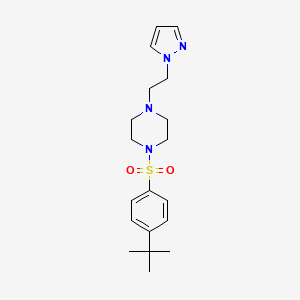
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988770.png)
![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)
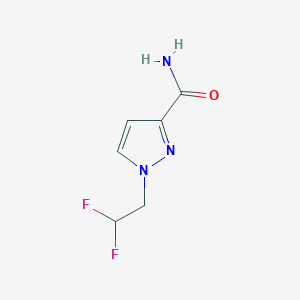
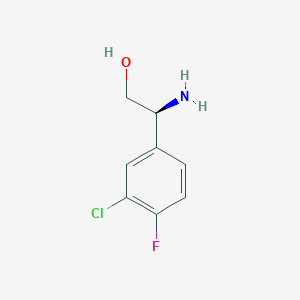
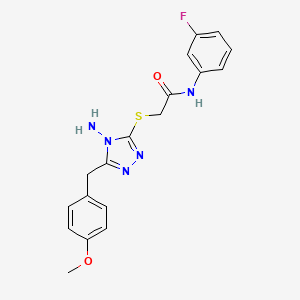

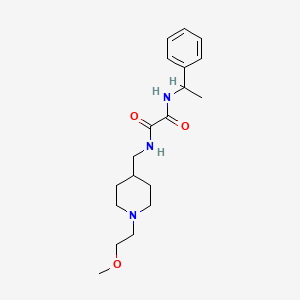
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)